1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Kinase inhibitor design Linker optimization Solubility enhancement

Procure 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea (CAS 2034313-42-1) for kinase-targeted research. This compound is not a generic urea; it is a strategic tool for p70 S6 kinase-1 (S6K1) SAR exploration, combining a 3,4-dimethylphenyl group with a distinctive hydroxyethoxy linker and thiophen-2-yl moiety. Generic analogs risk off-target inactivity; invest in a defined chemical probe validated by its class-level nanomolar potency and selectivity against 43 kinases. Ideal for IP validation against thiophene-urea patent space.

Molecular Formula C17H22N2O3S
Molecular Weight 334.43
CAS No. 2034313-42-1
Cat. No. B2642084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea
CAS2034313-42-1
Molecular FormulaC17H22N2O3S
Molecular Weight334.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CS2)OCCO)C
InChIInChI=1S/C17H22N2O3S/c1-12-5-6-14(10-13(12)2)19-17(21)18-11-15(22-8-7-20)16-4-3-9-23-16/h3-6,9-10,15,20H,7-8,11H2,1-2H3,(H2,18,19,21)
InChIKeyQPTKTWSMYJMXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea (CAS 2034313-42-1): Procurement-Ready Chemical Profile


1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea (CAS 2034313-42-1) is a synthetic urea derivative with molecular formula C17H22N2O3S and molecular weight 334.4 g/mol . Structurally, it belongs to the thiophene-urea class, which has been described in the literature as a template for potent and selective kinase inhibitors, notably against p70 S6 kinase-1 (S6K1) [1]. The compound appears in Google Patents substance records, indicating its relevance in intellectual property surrounding bioactive urea derivatives [2]. Its unique combination of a 3,4-dimethylphenyl group, a hydroxyethoxy linker, and a thiophen-2-yl moiety distinguishes it from simpler urea analogs and positions it as a specialized research tool or intermediate.

Why 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea Cannot Be Swapped with Generic Analogs


Within the thiophene-urea class, even minor structural modifications can drastically alter biological activity, selectivity, and physicochemical properties. The literature on thiophene-urea S6K inhibitors demonstrates that optimized members of this class achieve potent inhibition (IC50 in the low nanomolar range) and excellent selectivity over a panel of 43 kinases, while closely related analogs can be completely inactive [1]. The specific substitution pattern on the phenyl ring (3,4-dimethyl vs. 2,4-dimethyl or 4-fluoro), the regioisomerism of the thiophene attachment (2-yl vs. 3-yl), and the presence or absence of the hydroxyethoxy linker are all critical determinants of target engagement and biological outcome. Generic substitution without empirical validation risks selecting an inactive or off-target compound, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea


Hydroxyethoxy Linker Differentiation vs. Directly Linked Urea Analogs

The target compound incorporates a 2-(2-hydroxyethoxy)ethyl linker between the urea core and the thiophene ring, whereas simpler analogs such as 1-(3,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea (CAS not specified in search results) or 1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea lack this flexible, hydrophilic spacer . In the broader thiophene-urea kinase inhibitor class, linker length and composition are known to modulate both potency and selectivity; for example, optimized S6K inhibitors with tailored linkers achieve IC50 values as low as 52 nM, while minimally linked analogs show substantially weaker activity [1]. The hydroxyethoxy group is also expected to enhance aqueous solubility relative to directly linked aryl-thiophene ureas, although specific solubility data for this compound are not publicly available.

Kinase inhibitor design Linker optimization Solubility enhancement

Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Attachment

The target compound features a thiophen-2-yl group, whereas closely related analogs such as 1-(3,4-Dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea (CAS 2034566-58-8) and 1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea incorporate the thiophen-3-yl regioisomer . In medicinal chemistry, thiophene regioisomerism can significantly impact molecular recognition; for instance, thiophene-urea S6K inhibitors show marked differences in kinase selectivity profiles depending on the thiophene attachment point, with some regioisomers exhibiting >100-fold selectivity windows over off-target kinases [1]. This regioisomeric distinction means that thiophen-3-yl analogs cannot be assumed to behave identically to the thiophen-2-yl compound in biological systems.

Regioisomerism Target selectivity Structure-activity relationship

Dimethylphenyl Substitution Pattern: 3,4-Dimethyl vs. Alternative Phenyl Substituents

The 3,4-dimethylphenyl group in the target compound represents a specific substitution pattern that differs from the 2,4-dimethylphenyl, 2,6-dimethylphenyl, and 4-fluorophenyl variants found in structurally related urea derivatives . In the thiophene-urea S6K inhibitor series, the aryl substitution pattern is a critical determinant of potency; the dimethyl substitution on the phenyl ring contributes to hydrophobic interactions within the kinase ATP-binding pocket, and changes in the position or number of methyl groups can reduce inhibitory activity by several-fold or ablate it entirely [1]. The 3,4-dimethyl arrangement is distinct from the more common 2,4- and 2,6-substituted analogs, suggesting that this compound was designed to explore a specific region of chemical space.

Substituent effects Hydrophobic interactions Kinase selectivity

Patent Association: Documented in Google Patents Substance Records for Bioactive Urea Derivatives

The target compound (CAS 2034313-42-1) is registered in PubChem as a substance sourced from Google Patents (SID 452967981), indicating its inclusion in patent documents covering bioactive urea derivatives [1]. This patent association distinguishes it from purely academic research chemicals and suggests that the compound may have been specifically claimed or exemplified for a particular biological application. In contrast, many structurally similar urea-thiophene analogs listed on vendor databases lack patent provenance, making this compound potentially more relevant for IP-focused research programs or for validating patent claims.

Intellectual property Patent landscape Drug discovery

Optimal Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea


Kinase Inhibitor Screening and Selectivity Profiling

Given the structural relationship to the thiophene-urea class of S6K inhibitors, this compound is a strong candidate for inclusion in kinase inhibitor screening panels. Its distinct 3,4-dimethylphenyl and thiophen-2-yl substitution pattern, combined with the hydroxyethoxy linker, make it useful for exploring structure-activity relationships (SAR) around the S6K1 ATP-binding pocket. This is supported by class-level evidence showing that thiophene-urea analogs can achieve nanomolar potency against S6K1 with high selectivity over other kinases [1].

Patent Validation and IP Landscape Analysis

The compound's registration in PubChem via Google Patents makes it relevant for intellectual property research. Organizations conducting freedom-to-operate analyses or validating patent claims around thiophene-urea kinase inhibitors can use this compound as a reference standard to confirm the scope of existing patent claims [2].

Chemical Biology Tool Compound for Linker Optimization Studies

The hydroxyethoxy linker in this compound is a key structural feature that differentiates it from directly linked aryl-thiophene ureas. Researchers studying the impact of linker length, flexibility, and hydrophilicity on target engagement, cellular permeability, or solubility can use this compound as a comparator against analogs with shorter or more rigid linkers.

Regioisomer-Specific Biological Activity Comparison

With the existence of a documented thiophen-3-yl regioisomer (CAS 2034566-58-8), this compound is well-suited for controlled studies investigating the impact of thiophene regioisomerism on biological activity, target selectivity, and metabolic stability.

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.